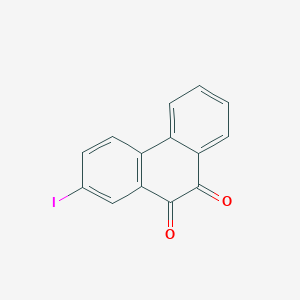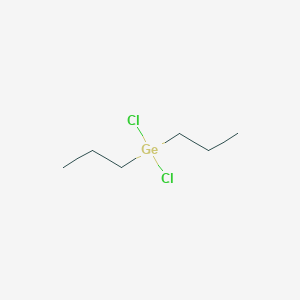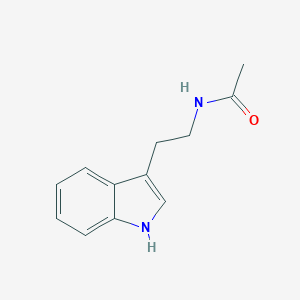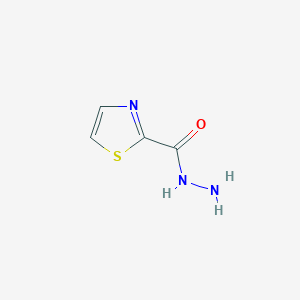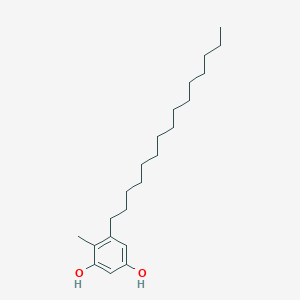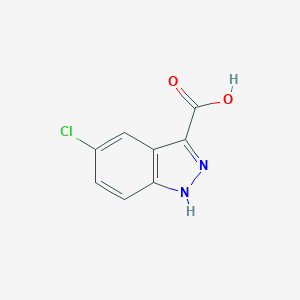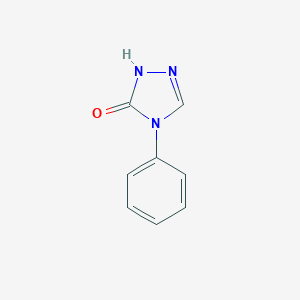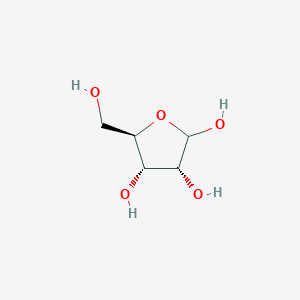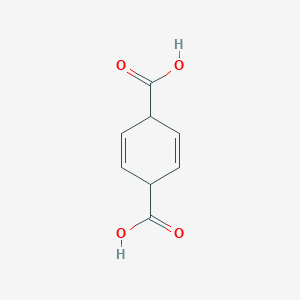
Cyclohexa-2,5-diene-1,4-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexa-2,5-diene-1,4-dicarboxylic acid (CHDDA) is an organic compound that has gained attention in recent years due to its potential applications in scientific research. This molecule is a cyclic dicarboxylic acid that contains a conjugated diene system, making it an important precursor for the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of Cyclohexa-2,5-diene-1,4-dicarboxylic acid is not well understood, but it is believed to act as a dienophile in Diels-Alder reactions. The conjugated diene system in Cyclohexa-2,5-diene-1,4-dicarboxylic acid makes it a highly reactive molecule, allowing it to participate in various chemical reactions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of Cyclohexa-2,5-diene-1,4-dicarboxylic acid. However, it has been shown to have low toxicity and is not known to have any harmful effects on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Cyclohexa-2,5-diene-1,4-dicarboxylic acid is its high reactivity, which makes it a useful precursor for the synthesis of various organic compounds. Additionally, it has low toxicity and is relatively easy to synthesize. However, Cyclohexa-2,5-diene-1,4-dicarboxylic acid is not stable under certain conditions, such as high temperatures and strong acids, which can limit its use in certain lab experiments.
Direcciones Futuras
There are several future directions for the research on Cyclohexa-2,5-diene-1,4-dicarboxylic acid. One potential application is in the development of new materials, such as polymers and dendrimers. Additionally, Cyclohexa-2,5-diene-1,4-dicarboxylic acid could be used in the study of molecular recognition and supramolecular chemistry. Further research is needed to fully understand the mechanism of action of Cyclohexa-2,5-diene-1,4-dicarboxylic acid and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of Cyclohexa-2,5-diene-1,4-dicarboxylic acid involves the Diels-Alder reaction between maleic anhydride and 1,3-cyclohexadiene. This reaction yields a mixture of endo and exo isomers, which can be separated by column chromatography. The endo isomer is the desired product, as it has a more stable structure due to the hydrogen bonding between the carboxylic acid groups.
Aplicaciones Científicas De Investigación
Cyclohexa-2,5-diene-1,4-dicarboxylic acid has been used in various scientific research applications, including as a precursor for the synthesis of various organic compounds. It has also been used in the development of new materials, such as polymers and dendrimers. Additionally, Cyclohexa-2,5-diene-1,4-dicarboxylic acid has been used in the study of molecular recognition and supramolecular chemistry.
Propiedades
Número CAS |
17486-11-2 |
|---|---|
Nombre del producto |
Cyclohexa-2,5-diene-1,4-dicarboxylic acid |
Fórmula molecular |
C8H8O4 |
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
cyclohexa-2,5-diene-1,4-dicarboxylic acid |
InChI |
InChI=1S/C8H8O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-6H,(H,9,10)(H,11,12) |
Clave InChI |
FKHZOILQVUFMTD-UHFFFAOYSA-N |
SMILES |
C1=CC(C=CC1C(=O)O)C(=O)O |
SMILES canónico |
C1=CC(C=CC1C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



